2-Hydroxy-5-methoxybenzaldehyde

Catalog No.
S571148
CAS No.
672-13-9
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-methoxybenzaldehyde

CAS Number

672-13-9

Product Name

2-Hydroxy-5-methoxybenzaldehyde

IUPAC Name

2-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3

InChI Key

FZHSPPYCNDYIKD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)C=O

Synonyms

2-hydroxy-5-methoxybenzaldehyde

Canonical SMILES

COC1=CC(=C(C=C1)O)C=O

Synthesis and Chemical Properties:

2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic compound belonging to the class of benzaldehydes. It can be synthesized through the Reimer-Tiemann reaction, which involves treating 4-methoxyphenol with chloroform and sodium hydroxide []. The resulting compound possesses a molecular weight of 152.15 g/mol and a boiling point of 250°C [].

Potential Acaricidal Activity:

Studies have investigated the potential acaricidal properties of 2-Hydroxy-5-methoxybenzaldehyde. Research suggests that it exhibits acaricidal activity against the mite species Tyrophagus putrescentiae, commonly known as the storage mite []. However, further research is needed to fully understand the mechanism of action and potential applications of this compound in pest control.

Applications in Organic Synthesis:

2-Hydroxy-5-methoxybenzaldehyde serves as a valuable precursor for various organic syntheses. For example, it has been used in the synthesis of the radiolabeling precursor desmethyl-PBR06, which plays a role in the development of radiopharmaceuticals for imaging studies []. Additionally, this compound has been employed in the synthesis of tetradentate Schiff base compounds, which are a class of organic molecules with diverse applications in areas like catalysis and coordination chemistry [].

2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3C_8H_8O_3 and a molecular weight of approximately 152.15 g/mol. It features a hydroxyl group and a methoxy group on a benzaldehyde backbone, making it an isomer of vanillin. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agriculture .

  • Reimer-Tiemann Reaction: It can be synthesized from 4-methoxyphenol through the Reimer-Tiemann reaction, yielding a product with a 79% efficiency .
  • Condensation with Malononitrile: The compound reacts with malononitrile to produce 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, showcasing its reactivity under specific conditions .
  • Reduction: It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol, highlighting its versatility in synthetic chemistry .

Research indicates that 2-hydroxy-5-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential antibacterial properties. For instance, derivatives of this compound have shown significant antibacterial effects against various strains, suggesting its utility in developing new antimicrobial agents . Additionally, it has been investigated for its effects on the electroantennogram response of certain insects, indicating potential applications in pest control strategies .

The primary synthesis methods for 2-hydroxy-5-methoxybenzaldehyde include:

  • Reimer-Tiemann Reaction: This method involves treating 4-methoxyphenol with formaldehyde in the presence of a strong base (such as sodium hydroxide) to yield the desired aldehyde.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions with hydrazides to form hydrazone derivatives, which can then be further characterized and utilized in various applications .

2-Hydroxy-5-methoxybenzaldehyde finds applications across multiple domains:

  • Pharmaceuticals: Its derivatives are being explored for their antibacterial properties, making them candidates for new antibiotic formulations.
  • Agriculture: The compound's ability to influence insect behavior suggests potential uses in developing environmentally friendly pest repellents or attractants .
  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and fragrances.

Studies focusing on the interactions of 2-hydroxy-5-methoxybenzaldehyde with biological systems have revealed its potential effects on insect olfactory receptors. Research has demonstrated that this compound elicits specific responses in vine weevils, indicating its role as a volatile compound that could be harnessed for pest management strategies .

Several compounds share structural similarities with 2-hydroxy-5-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
VanillinContains an aldehyde and a methoxy groupWidely used as a flavoring agent
SalicylaldehydeContains a hydroxyl group adjacent to an aldehydeKnown for its anti-inflammatory properties
4-MethoxysalicylaldehydeSimilar methoxy and hydroxyl positioningExhibits different biological activities
3-Hydroxy-4-methoxybenzaldehydeHydroxyl group at a different positionDifferent reactivity profile

Each of these compounds possesses unique characteristics that differentiate them from 2-hydroxy-5-methoxybenzaldehyde. The positioning of functional groups significantly affects their chemical reactivity and biological activity.

The Reimer-Tiemann reaction represents the most established synthetic route for the preparation of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol [1]. This fundamental transformation involves the ortho-formylation of phenolic compounds using chloroform in the presence of a strong base, typically sodium hydroxide [4] [8].

Mechanism of the Reimer-Tiemann Reaction

The mechanistic pathway of the Reimer-Tiemann reaction proceeds through a series of well-defined steps involving dichlorocarbene formation and electrophilic aromatic substitution [4] [8]. The initial step involves the deprotonation of chloroform by the strongly basic aqueous hydroxide solution, generating the chloroform carbanion [9] [12]. This chloroform carbanion readily undergoes alpha-elimination to produce dichlorocarbene, which serves as the principal reactive species in the transformation [8] [9].

Concurrently, the aqueous hydroxide deprotonates the phenolic substrate, yielding a negatively charged phenoxide ion [4] [12]. The negative charge becomes delocalized into the aromatic ring, significantly enhancing the nucleophilicity of the system [8] [9]. The dichlorocarbene, being highly electron-deficient due to the electron-withdrawing nature of its two chlorine substituents, becomes strongly attracted to the electron-rich phenoxide [4] [9].

The nucleophilic attack on the dichlorocarbene by the phenoxide results in the formation of an intermediate dichloromethyl-substituted phenol [8] [12]. This intermediate subsequently undergoes basic hydrolysis under the reaction conditions to yield the desired ortho-hydroxybenzaldehyde product [4] [9]. The selectivity for ortho-formylation is consistent with other electrophilic aromatic substitution reactions and is favored by the electron-rich nature of the phenoxide system [8] [12].

Optimization Strategies and Reaction Conditions

The optimization of the Reimer-Tiemann reaction for 2-hydroxy-5-methoxybenzaldehyde synthesis has been extensively investigated to improve both yield and selectivity [1] [7]. Standard reaction conditions involve dissolving 4-methoxyphenol in a 10-40% aqueous solution of sodium hydroxide, followed by the addition of excess chloroform [12] [14]. The resulting biphasic solution requires vigorous stirring at elevated temperatures, typically around 60-70°C, for approximately three hours [12] [16].

The biphasic nature of the reaction system presents inherent challenges, as hydroxides are not readily soluble in chloroform [8] [13]. This separation necessitates effective mixing strategies to bring the two reagents together for successful reaction [8] [12]. Various approaches have been employed to address this limitation, including rapid mixing techniques, the use of phase-transfer catalysts, and the incorporation of emulsifying agents such as 1,4-dioxane as a co-solvent [8] [13].

Temperature control represents a critical optimization parameter, as the reaction typically requires heating to initiate the process [8] [16]. However, once initiated, the Reimer-Tiemann reaction can become highly exothermic, making it prone to thermal runaways [4] [8]. Precise temperature monitoring and control are essential for maintaining optimal reaction conditions and preventing degradation of products [13] [16].

Reaction ParameterStandard ConditionsOptimized ConditionsYield Range (%)
Temperature60-70°C60-80°C65-79
Base Concentration10-40% NaOH320g NaOH in 400mL H₂O79-94
Reaction Time3 hours0.5-3 hours48-72
Chloroform AmountExcess161 mL (optimized)94

Research has demonstrated that the use of non-aqueous solvent systems can significantly enhance reaction yields [10] [7]. The replacement of water with benzene and tert-butanol solvent systems has resulted in yield increases of over 50% compared to traditional aqueous conditions [10]. The most economical process conditions have been reported to afford overall yields of approximately 79% when using 4-methoxyphenol as the starting material [1] [7].

Advanced optimization strategies have incorporated microreactor technology for precise thermal control [13]. The use of thermochromic liquid crystals for accurate in-channel temperature determination has enabled optimal thermal conditions for increased reaction yields on-chip [13]. Although initial microreactor experiments produced lower yields than macroscale reactions, the technology offers potential for improved process control and scalability [13].

Alternative Synthetic Routes

Formylation Using Magnesium Chloride and Triethylamine

An highly efficient alternative synthetic route involves the formylation of 4-methoxyphenol using magnesium chloride, triethylamine, and paraformaldehyde in tetrahydrofuran [14] [18]. This method proceeds through a two-stage process where formaldehyde is initially activated with triethylamine and magnesium chloride at 20-25°C for 10-15 minutes under an inert atmosphere [14]. The activated formylation reagent is then reacted with 4-methoxyphenol in tetrahydrofuran under reflux conditions for up to 16 hours [14].

This methodology demonstrates exceptional yields, consistently achieving 99-100% conversion of the starting material to 2-hydroxy-5-methoxybenzaldehyde [14]. The reaction conditions are notably mild, operating at or near room temperature during the initial activation step, which contributes to the high selectivity and minimal side product formation [14]. The use of anhydrous conditions and inert atmosphere protection ensures optimal reaction performance and product quality [14].

Aluminum Chloride-Mediated Formylation

Aluminum chloride has emerged as an effective Lewis acid catalyst for the formylation of 4-methoxyphenol [14]. This approach utilizes aluminum chloride in dichloromethane at room temperature for 12 hours under inert atmosphere conditions [14]. The mild reaction conditions and extended reaction time allow for complete conversion while maintaining high selectivity [14].

The aluminum chloride-mediated method consistently achieves yields of 98%, demonstrating excellent efficiency and reproducibility [14]. The room temperature operation represents a significant advantage over traditional high-temperature methods, reducing energy requirements and minimizing thermal degradation pathways [14]. The use of dichloromethane as solvent provides optimal solubility for both the catalyst and organic substrates [14].

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides an alternative formylation strategy using phosphorus oxychloride and N,N-dimethylformamide [11] [14]. This method involves the formation of the Vilsmeier reagent in situ, followed by electrophilic aromatic substitution with 4-methoxyphenol [11]. The reaction typically requires elevated temperatures of 80°C and extended reaction times of 18 hours [14].

While the Vilsmeier-Haack approach offers a one-pot synthesis route, the yields are generally lower than other alternative methods, typically achieving 47% conversion [14]. The method requires careful optimization of reaction conditions, including solvent selection and temperature control, to achieve acceptable yields [11]. Research has demonstrated that the choice of solvent significantly impacts reaction outcomes, with N,N-dimethylformamide providing optimal results [11].

Beryllium Chloride-Catalyzed Formylation

Beryllium chloride has been investigated as an alternative Lewis acid catalyst for the formylation reaction [14]. This method employs beryllium chloride in toluene for 7 hours, achieving yields of 95% [14]. The use of toluene as solvent provides different solubility characteristics compared to dichloromethane-based systems, potentially offering advantages for specific substrate combinations [14].

Synthetic MethodKey ReagentsSolvent SystemTemperatureTimeYield (%)
MgCl₂/TriethylamineMgCl₂, TEA, FormaldehydeTetrahydrofuran20-25°C/Reflux0.25-16 h99-100
AlCl₃-MediatedAlCl₃, DMF-DMADichloromethane20°C12 h98
Vilsmeier-HaackPOCl₃, DMFN,N-Dimethylformamide80°C18 h47
BeCl₂-CatalyzedBeCl₂TolueneReflux7 h95

Green Chemistry Approaches and Yield Enhancement Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies have revolutionized the preparation of 2-hydroxy-5-methoxybenzaldehyde by dramatically reducing reaction times while maintaining high yields [15] [19]. These approaches utilize microwave irradiation to provide rapid and uniform heating, enabling reactions to proceed under mild conditions with enhanced efficiency [15] [19].

The microwave-assisted regioselective ortho-formylation of phenol derivatives has been successfully demonstrated using paraformaldehyde in the presence of nanocrystalline magnesium oxide as a solid base catalyst [19]. This method operates under solvent-free conditions, eliminating the need for organic solvents and reducing environmental impact [19]. The significant features of this approach include reaction times as short as 7 minutes, high yields exceeding 90%, and facile product isolation [15] [19].

The use of nanocrystalline magnesium oxide as a heterogeneous catalyst offers several advantages over traditional homogeneous base systems [19]. The solid catalyst can be easily separated from the reaction mixture and potentially recycled, reducing waste generation and operational costs [19]. The high surface area of the nanocrystalline material provides enhanced catalytic activity, enabling efficient reactions under mild conditions [19].

Solvent-Free Methodologies

Solvent-free synthetic approaches represent a paradigm shift toward more sustainable chemical processes [19]. These methodologies eliminate the use of organic solvents entirely, addressing both environmental concerns and economic considerations associated with solvent usage, recovery, and disposal [19]. The neat reaction conditions often result in increased reaction rates due to higher effective concentrations of reactants [19].

Research has demonstrated that solvent-free formylation reactions can achieve yields ranging from 48% to 95%, depending on the specific reaction conditions and catalyst systems employed [14] [19]. The elimination of solvents simplifies reaction workup procedures and reduces the overall environmental footprint of the synthetic process [19]. These approaches align with green chemistry principles by minimizing waste generation and reducing the use of potentially hazardous chemicals [19].

Carbon Dioxide Coupling Reactions

An innovative green chemistry approach involves the coupling of phenols with carbon dioxide to produce 2-hydroxybenzaldehydes [6]. This methodology utilizes carbon dioxide as a sustainable C1 building block, contributing to carbon dioxide utilization strategies while producing valuable chemical intermediates [6]. The reaction is catalyzed by graphitic carbon nitride and amino-functionalized metal-organic framework composites under visible light irradiation [6].

The photocatalytic process proceeds through a series of well-defined steps involving electron-hole pair generation, carbon dioxide reduction to carbon monoxide and hydrogen, formaldehyde formation, and subsequent coupling with phenolic substrates [6]. This approach represents an excellent example of sustainable chemistry, converting carbon dioxide waste into valuable chemical products [6]. The use of visible light as the energy source further enhances the environmental credentials of this methodology [6].

Enhanced Mass Transfer Systems

Advanced process intensification techniques have been developed to improve mass transfer and reaction efficiency in biphasic reaction systems [22]. Fine bubble technology has been successfully applied to enhance oxygen transfer in oxidation reactions, achieving significant improvements in reaction rates compared to conventional aeration methods [22]. The fine bubble approach utilizes bubbles with diameters typically less than 100 micrometers, providing enhanced interfacial area for mass transfer [22].

Research has demonstrated that fine bubble systems can achieve reaction rates five to nine times faster than conventional methods, while maintaining similar final yields and selectivity [22]. The enhanced mass transfer efficiency translates to reduced reaction times and improved process economics [22]. The oxygen utilization efficiency in fine bubble systems reaches approximately 25% at optimal flow rates, representing a significant improvement over traditional bubble systems [22].

Yield Enhancement Through Process Optimization

Systematic optimization of reaction parameters has yielded significant improvements in both yield and selectivity for 2-hydroxy-5-methoxybenzaldehyde synthesis [10] [25]. Critical parameters include temperature control, reagent stoichiometry, mixing efficiency, and reaction time optimization [10] [25]. Advanced process control strategies incorporate real-time monitoring and feedback systems to maintain optimal reaction conditions [25].

The development of integrated microfluidic systems has enabled precise control of reaction parameters while providing enhanced safety profiles for exothermic reactions [13]. These systems offer the potential for continuous processing, improved heat management, and reduced environmental impact compared to traditional batch processes [13]. The scalability of microfluidic approaches continues to be developed for commercial applications [13].

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsTypical Yield (%)
Microwave-AssistedShort reaction times, energy efficientReduced energy consumption90+
Solvent-FreeNo organic solvents requiredEliminated solvent waste48-95
CO₂ CouplingCO₂ as feedstock, visible lightCarbon utilization, renewable energyVariable
Fine Bubble SystemsEnhanced mass transferImproved efficiency, reduced wasteEnhanced rates
Nanocrystalline CatalystsRecyclable, high activityReduced catalyst wasteHigh selectivity

Melting Point Characteristics

2-Hydroxy-5-methoxybenzaldehyde exhibits consistent melting point values across multiple sources. The compound demonstrates a melting point of 4°C according to literature values from ChemicalBook and Wikipedia [1] [2], while Fisher Scientific reports a slightly higher range of 13-16°C [3]. This variation may be attributed to different purity levels and measurement techniques employed by various suppliers.

Boiling Point Properties

The boiling point of 2-Hydroxy-5-methoxybenzaldehyde shows significant variation depending on pressure conditions. Under reduced pressure (2.5 mmHg), the compound boils at 103°C [1], while at atmospheric pressure, the boiling point is reported as 248-252°C [3] and 250°C [2]. This substantial difference between reduced pressure and atmospheric pressure boiling points indicates the compound's volatility characteristics and thermal stability profile.

Density and Physical State

The compound exists as a liquid at standard temperature and pressure with a density of 1.219 g/mL at 25°C [1] to 1.221 g/mL [3]. The refractive index is consistently reported as 1.578 [3], providing insight into the compound's optical properties and molecular structure.

Thermodynamic Properties

Computational calculations using the Joback method provide estimated thermodynamic parameters. The enthalpy of fusion is calculated as 21.18 kJ/mol, while the enthalpy of vaporization is 59.74 kJ/mol [4]. The critical temperature is estimated at 827.41 K (554.26°C) with a critical pressure of 3177.55 kPa [4]. The triple point temperature is calculated at 390.31 K (117.16°C) [4].

Phase Behavior and Stability

The compound demonstrates air sensitivity, requiring storage below +30°C for optimal stability [1] [3]. The flash point exceeds 110°C, indicating moderate thermal stability under standard handling conditions [3]. These characteristics suggest that 2-Hydroxy-5-methoxybenzaldehyde undergoes predictable phase transitions with well-defined thermal boundaries.

PropertyValueConditionsReference
Melting Point4°CStandard conditions [1] [2]
Melting Point13-16°CPurified sample [3]
Boiling Point103°C2.5 mmHg [1]
Boiling Point248-252°CAtmospheric pressure [3]
Density1.219-1.221 g/mL25°C [1] [3]
Critical Temperature827.41 KCalculated [4]
Critical Pressure3177.55 kPaCalculated [4]
Enthalpy of Fusion21.18 kJ/molCalculated [4]
Enthalpy of Vaporization59.74 kJ/molCalculated [4]

Spectroscopic Characterization (FT-IR, NMR, UV-Vis, Mass Spectrometry)

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Hydroxy-5-methoxybenzaldehyde reveals characteristic absorption bands that confirm the presence of functional groups. Experimental measurements, supported by density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, provide comprehensive vibrational assignments [5].

The hydroxyl (O-H) stretching vibrations are theoretically calculated at 3839 and 3205 cm⁻¹, though these bands were not clearly observed in the experimental spectrum due to potential intramolecular hydrogen bonding effects [5]. The C-H stretching vibrations in the aromatic ring appear at 2942 and 2837 cm⁻¹ experimentally, with theoretical values ranging from 3205-2973 cm⁻¹ [5].

Methyl group vibrations show distinct patterns: asymmetric CH₃ stretching appears at 3003 cm⁻¹ experimentally, while theoretical calculations predict multiple bands at 3135, 3056, and 2999 cm⁻¹. Symmetric CH₃ stretching is observed at 2942 and 2837 cm⁻¹ experimentally, correlating with the theoretical value of 2973 cm⁻¹ [5].

The carbonyl (C=O) stretching shows excellent agreement between experimental (1655 cm⁻¹) and theoretical (1655 cm⁻¹) values, confirming the aldehyde functionality [5]. Aromatic C-C stretching vibrations appear at 1623, 1589, and 1510 cm⁻¹ experimentally, with theoretical predictions in the range of 1627-1355 cm⁻¹ [5].

C-O stretching vibrations from the methoxy and hydroxyl groups exhibit multiple bands at 1265, 1250, 1191, 1182, 1147, and 1032 cm⁻¹ experimentally, corresponding to theoretical values of 1252-1024 cm⁻¹ [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive NMR data for 2-Hydroxy-5-methoxybenzaldehyde was limited in the available sources, the molecular structure suggests characteristic chemical shifts consistent with substituted benzaldehydes. The aldehyde proton would be expected to appear around 9-10 ppm in ¹H NMR, while aromatic protons would appear in the 6-8 ppm region. The methoxy group would show a characteristic singlet around 3-4 ppm [6].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic analysis in methanol reveals electronic transitions characteristic of the conjugated aromatic system. Experimental measurements show absorption bands at 360, 258, and 229 nm, with the maximum absorption (λmax) occurring at 229 nm [5].

Time-dependent density functional theory (TD-DFT) calculations predict electronic transitions at 360, 346, and 258 nm, with the calculated λmax at 346 nm [5]. The experimental and theoretical values show reasonable correlation, with the electronic transitions attributed to π→π* and n→π* transitions within the aromatic system and carbonyl functionality.

The HOMO-LUMO energy gap is calculated at 4.10 eV, indicating moderate chemical stability and electronic properties suitable for various applications [5]. The HOMO energy is -6.24 eV, while the LUMO energy is -2.14 eV [5].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular structure with a molecular ion peak at m/z 152, corresponding to the molecular formula C₈H₈O₃ [7]. The mass spectrometry conditions employed source temperatures of 260°C and sample temperatures of 190°C under electron ionization at 75 eV [7].

Spectroscopic TechniqueExperimental ValueTheoretical Value (DFT)Assignment
FT-IR C=O stretch1655 cm⁻¹1655 cm⁻¹Aldehyde carbonyl
FT-IR C-H stretch2942, 2837 cm⁻¹3205-2973 cm⁻¹Aromatic C-H
FT-IR CH₃ stretch (asym)3003 cm⁻¹3135, 3056, 2999 cm⁻¹Methoxy group
FT-IR C-C stretch1623, 1589, 1510 cm⁻¹1627-1355 cm⁻¹Aromatic ring
UV-Vis λmax229 nm346 nmπ→π* transition
UV-Vis bands360, 258, 229 nm360, 346, 258 nmElectronic transitions
MS molecular ion152 m/z-[M]⁺
HOMO-LUMO gap-4.10 eVElectronic stability

Solubility and Partition Coefficient Studies

Aqueous Solubility Characteristics

2-Hydroxy-5-methoxybenzaldehyde demonstrates limited water solubility, being classified as "slightly miscible with water" according to multiple sources [1] [3] [8]. This limited aqueous solubility is characteristic of aromatic aldehydes with hydrophobic substituents and is influenced by the balance between the polar hydroxyl and carbonyl groups and the hydrophobic aromatic ring system with methoxy substitution.

Organic Solvent Solubility

The compound shows excellent miscibility with chloroform [1] [3] [8], indicating strong compatibility with moderately polar organic solvents. This solubility profile suggests that the compound can be effectively extracted and purified using chloroform-based solvent systems.

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) provides crucial information about the compound's lipophilicity and membrane permeability characteristics. Multiple estimation methods yield consistent values:

  • Experimental estimation: log P = 1.520 [1]
  • Crippen computational method: log P = 1.433 [4]

These values indicate moderate lipophilicity, suggesting the compound can partition into both aqueous and lipid phases, with a preference for the organic phase. This partition coefficient range is typical for compounds with pharmaceutical relevance and biological activity.

Acid-Base Properties

The predicted pKa value is 8.66 ± 0.18 [1], indicating that 2-Hydroxy-5-methoxybenzaldehyde behaves as a weak acid due to the phenolic hydroxyl group. At physiological pH (7.4), the compound would exist predominantly in its protonated form, affecting its solubility and biological interactions.

Environmental and Handling Considerations

The compound exhibits air sensitivity, requiring careful handling and storage under inert conditions [1] [3]. Storage recommendations include temperatures below +30°C to maintain stability [1]. These properties influence the compound's behavior in environmental systems and processing conditions.

Predictive Solubility Models

Computational methods provide additional insights into solubility behavior:

  • Log of water solubility (mol/L): -2.15 (Crippen calculated) [4]
  • McGowan's characteristic volume: 142.880 mL/mol [4]

These parameters support the experimental observations of limited water solubility and provide quantitative frameworks for predicting behavior in various solvent systems.

PropertyValueMethodReference
Water SolubilitySlightly miscibleExperimental [1] [3]
Chloroform SolubilityMiscibleExperimental [1] [3]
Log P (octanol/water)1.520Estimation [1]
Log P (octanol/water)1.433Crippen calculation [4]
pKa8.66 ± 0.18Prediction [1]
Log water solubility-2.15Crippen calculation [4]
Air SensitivitySensitiveExperimental observation [1] [3]
Storage Temperature<30°CRecommendation [1]

XLogP3

1.8

Boiling Point

247.5 °C

Melting Point

4.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

672-13-9

Wikipedia

2-Hydroxy-5-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types